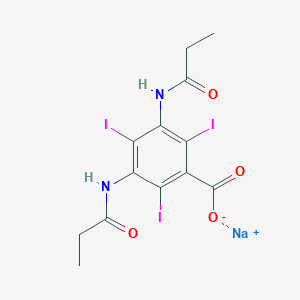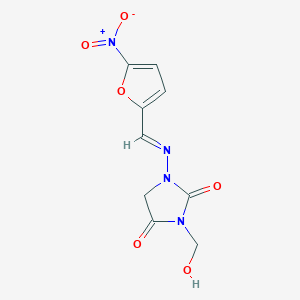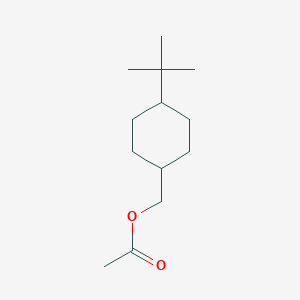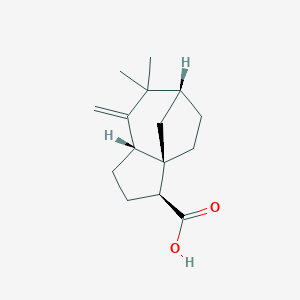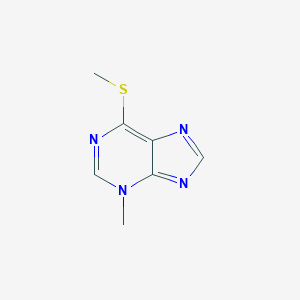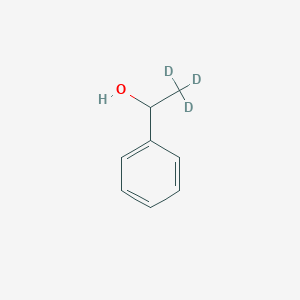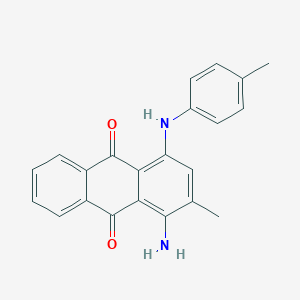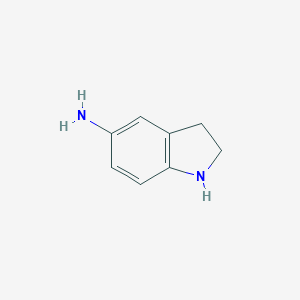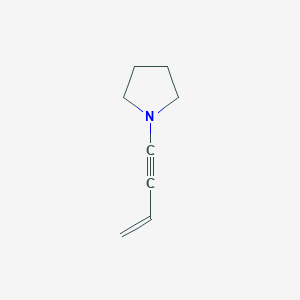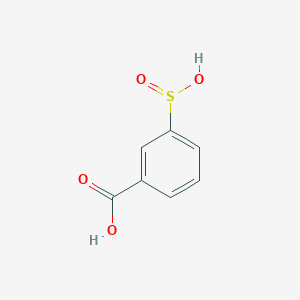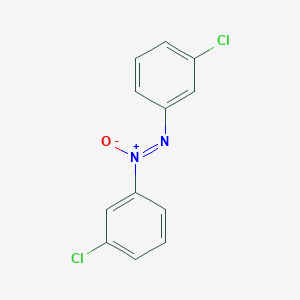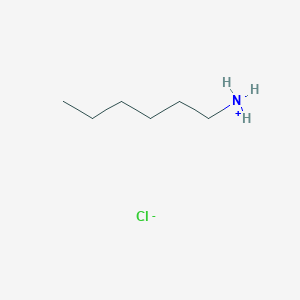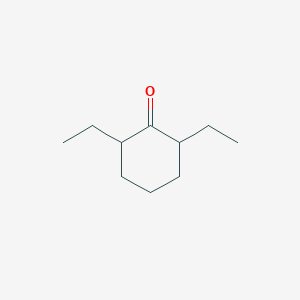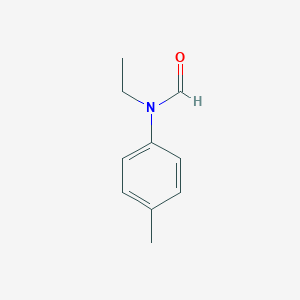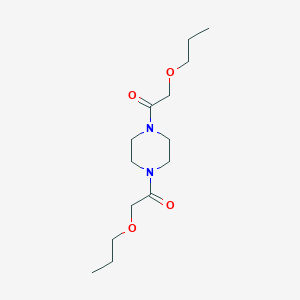
Piperazine, 1,4-bis(propoxyacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis(propoxyacetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and has two propoxyacetyl groups attached to the nitrogen atoms of the piperazine ring.
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis(propoxyacetyl)- has potential applications in various fields of scientific research. One of the most significant applications is in the field of drug discovery. This compound has been shown to have antitumor activity and can be used as a lead compound for the development of new anticancer drugs. It has also been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of piperazine, 1,4-bis(propoxyacetyl)- is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It also inhibits the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1,4-bis(propoxyacetyl)- has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of various enzymes involved in cancer cell growth and metabolism. It has also been shown to induce oxidative stress and DNA damage in cancer cells. In vivo studies have shown that it reduces tumor growth and increases the survival rate of mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using piperazine, 1,4-bis(propoxyacetyl)- in lab experiments is its low toxicity. It has been shown to have low toxicity in vitro and in vivo studies, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research on piperazine, 1,4-bis(propoxyacetyl)-. One direction is to investigate its potential as a lead compound for the development of new anticancer drugs. Another direction is to study its mechanism of action in more detail to identify new targets for cancer therapy. Additionally, future research can focus on improving the solubility of this compound to make it more applicable in various experimental conditions.
Conclusion
Piperazine, 1,4-bis(propoxyacetyl)- is a promising compound in scientific research due to its potential applications in various fields. Its low toxicity, antitumor, and antimicrobial activities make it a potential candidate for the development of new drugs. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas that require further investigation.
Métodos De Síntesis
The synthesis of piperazine, 1,4-bis(propoxyacetyl)- can be achieved through several methods. One of the most common methods involves the reaction of piperazine with propylene oxide followed by acetic anhydride to obtain the final product. Another method involves the reaction of piperazine with propylene oxide and propionic anhydride in the presence of a catalyst. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Propiedades
Número CAS |
17149-26-7 |
|---|---|
Nombre del producto |
Piperazine, 1,4-bis(propoxyacetyl)- |
Fórmula molecular |
C14H26N2O4 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
2-propoxy-1-[4-(2-propoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H26N2O4/c1-3-9-19-11-13(17)15-5-7-16(8-6-15)14(18)12-20-10-4-2/h3-12H2,1-2H3 |
Clave InChI |
JIGZAPHKGBUHGO-UHFFFAOYSA-N |
SMILES |
CCCOCC(=O)N1CCN(CC1)C(=O)COCCC |
SMILES canónico |
CCCOCC(=O)N1CCN(CC1)C(=O)COCCC |
Otros números CAS |
17149-26-7 |
Sinónimos |
1,4-Bis(propoxyacetyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



